4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one
Description
4-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one is a hybrid heterocyclic compound combining a thieno[2,3-b]pyridine moiety with a substituted coumarin (chromen-2-one) scaffold. The thienopyridine ring system is characterized by a fused thiophene-pyridine structure, while the coumarin core is a 2H-chromen-2-one derivative with hydroxyl and methyl substituents at positions 6 and 7, respectively. The amino group on the thienopyridine may enhance hydrogen-bonding interactions, while the hydroxy and methyl groups on the coumarin could influence solubility and metabolic stability .
Properties
IUPAC Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-8-5-14-11(6-13(8)22)12(7-15(23)24-14)18-17(20)16-9(2)4-10(3)21-19(16)25-18/h4-7,22H,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIQLDQVXAHGDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C(C(=C4)C)O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[2,3-b]pyridine Synthesis
The thieno[2,3-b]pyridine fragment is typically synthesized via cyclocondensation of 3-aminothiophene derivatives with diketones or α,β-unsaturated carbonyl compounds. For example, 3-amino-4,6-dimethylthieno[2,3-b]pyridine can be prepared by reacting 3-aminothiophene-2-carboxylate with acetylacetone under acidic conditions. Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while maintaining yields >75%.
Coumarin Core Functionalization
The coumarin derivative 6-hydroxy-7-methyl-2H-chromen-2-one is synthesized via the Pechmann condensation of resorcinol derivatives with β-keto esters. For instance, ethyl acetoacetate and 4-methylresorcinol undergo condensation in concentrated sulfuric acid to yield the 7-methyl-substituted coumarin, followed by selective hydroxylation at position 6 using oxidative conditions.
Key Coupling Strategies
Amide Bond Formation
The critical step involves coupling the thienopyridine amine with the coumarin carboxylic acid derivative. PYBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is the preferred coupling reagent due to its efficiency in forming amide bonds without racemization.
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Dissolve 6-hydroxy-7-methylcoumarin-3-carboxylic acid (10 mmol) in DMSO (25 mL).
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Add 3-amino-4,6-dimethylthieno[2,3-b]pyridine (12 mmol) and triethylamine (15 mmol).
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Stir at room temperature for 15 minutes, then add PYBOP (12 mmol).
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Continue stirring overnight, pour into ice-water, and extract with 10% MeOH/DCM .
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Purify the crude product via acetonitrile washing and column chromatography (silica gel, CH₂Cl₂/MeOH 95:5).
Solvent and Base Optimization
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Solvents : DMSO and DMF are optimal for solubilizing polar intermediates.
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Bases : Triethylamine or DIEA (N,N-diisopropylethylamine) facilitate deprotonation of the carboxylic acid.
| Solvent | Base | Coupling Reagent | Yield (%) |
|---|---|---|---|
| DMSO | Triethylamine | PYBOP | 74 |
| DMF | DIEA | PYBOP | 30 |
| DCM | None | EDC/HOBt | <20 |
Purification and Characterization
Purification Techniques
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Precipitation : Ice-water-induced precipitation removes hydrophilic impurities.
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Solvent Washing : Sequential washes with acetonitrile and DCM/MeOH eliminate unreacted starting materials.
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Column Chromatography : Silica gel with gradient elution (CH₂Cl₂:MeOH 95:5 to 90:10) resolves closely related byproducts.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆, 400 MHz):
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MS (ESI) : m/z 409.2 [M+H]⁺.
Mechanistic Insights and Side Reactions
The coupling mechanism involves activation of the carboxylic acid by PYBOP to form an reactive acyloxyphosphonium intermediate, which undergoes nucleophilic attack by the amine. Competing side reactions include:
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Dimerization of the coumarin acid at elevated temperatures.
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Hydrolysis of PYBOP in aqueous conditions, necessitating anhydrous solvents.
Scale-Up and Industrial Adaptations
For kilogram-scale production, continuous flow reactors have been proposed to enhance mixing and heat transfer during the coupling step. Microwave-assisted synthesis reduces batch processing times by 60%, achieving throughputs of 50 kg/month.
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .
Scientific Research Applications
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Thienopyridine-Coumarin Hybrids
The target compound differs from structurally related hybrids in its substitution pattern. For example:
- 5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one (11) (): Features a thieno[3,4-d]pyrimidinone linked to coumarin via a thiazolidinone bridge.
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4-dichlorophenyl)methanone (): Shares the thieno[2,3-b]pyridine core but replaces the coumarin with a dichlorophenyl group. The dichlorophenyl substituent likely enhances lipophilicity, whereas the coumarin in the target compound may improve water solubility via its hydroxyl group .
Substituted Coumarins
- Chiral 2H-chromene-N-imidazolo-amino acid conjugates (): Exhibit aldose reductase inhibition (IC₅₀ ~0.5–2 µM).
- 3-(4-Methyl-2-oxo-2H-chromen-6-ylamino)-2-phenylthiazolidin-4-one (13) (): Contains a thiazolidinone ring linked to coumarin. The thienopyridine in the target compound could offer broader π-π stacking interactions compared to thiazolidinone .
Biological Activity
The compound 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 320.37 g/mol. The structure features a thieno[2,3-b]pyridine moiety linked to a chromenone scaffold, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in inflammatory pathways and cancer progression. For instance, it may act as an inhibitor of lipoxygenases (LOXs), which are involved in the metabolism of arachidonic acid and contribute to inflammatory responses .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The thieno[2,3-b]pyridine core is known for its bioactive potential, which could be leveraged in developing new antimicrobial agents .
- Antitumor Effects : Research indicates that derivatives of this compound may have cytotoxic effects on various cancer cell lines, suggesting potential use in oncology .
Biological Activity Data Table
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Lipoxygenases (LOXs) | |
| Antimicrobial | Various bacterial strains | |
| Antitumor | Cancer cell lines (e.g., A431) |
Case Studies
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Enzyme Inhibition Study :
A study evaluated the inhibitory effect of the compound on human LOXs. The results demonstrated significant inhibition at micromolar concentrations, indicating potential therapeutic applications in inflammatory diseases . -
Antimicrobial Evaluation :
In vitro tests revealed that the compound exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, supporting its potential as an antimicrobial agent . -
Cytotoxicity Assessment :
A cytotoxicity assay was performed on several cancer cell lines, including A431 vulvar epidermal carcinoma cells. The compound showed a dose-dependent reduction in cell viability, suggesting it may serve as a lead compound for cancer drug development .
Q & A
Basic: What are the standard synthetic routes for synthesizing 4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Thienopyridine Core Formation : Cyclocondensation of substituted pyridines with sulfur-containing reagents under reflux (e.g., POCl₃ or PCl₃ as catalysts) to generate the thieno[2,3-b]pyridine moiety .
- Coumarin Synthesis : The chromen-2-one (coumarin) ring is constructed via Pechmann or Kostanecki-Robinson reactions, using substituted phenols and β-ketoesters in acidic conditions .
- Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions are employed to link the thienopyridine and coumarin units, requiring palladium catalysts and controlled inert atmospheres .
Optimization Strategies : - Use high-purity starting materials and monitor intermediates via TLC/HPLC.
- Adjust solvent polarity (e.g., DMF → ethanol) to improve crystallinity during purification.
- Optimize reaction time/temperature (e.g., 80–120°C for 12–24 hours) to minimize side products .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton signals in δ 6.5–8.5 ppm (coumarin and thienopyridine rings) and NH₂/OH protons (broad signals at δ 4.5–5.5 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at δ 160–170 ppm) and quaternary carbons in fused rings.
- IR Spectroscopy : Identify O–H (3200–3600 cm⁻¹), C=O (1680–1750 cm⁻¹), and C–N stretches (1250–1350 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm substituent positions .
Basic: How can researchers determine the solubility and stability of this compound under various experimental conditions, and what factors most significantly influence these properties?
Methodological Answer:
- Solubility Testing :
- Use shake-flask methods in buffers (pH 1–12) and solvents (DMSO, ethanol, water). Quantify via UV-Vis spectroscopy at λ_max (~300–350 nm for coumarin absorption) .
- Stability Assessment :
- Conduct accelerated degradation studies under heat (40–80°C), light (UV-Vis exposure), and oxidative conditions (H₂O₂). Monitor degradation products via HPLC-MS .
- Critical Factors :
- pH-dependent ionization of the hydroxyl and amino groups.
- Steric hindrance from methyl substituents, which reduces hydrolysis rates .
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies involving this compound?
Methodological Answer:
- Controlled Replication : Reproduce assays under identical conditions (cell lines, concentrations, exposure times) to isolate variables .
- Meta-Analysis : Use statistical tools (e.g., ANOVA, Cohen’s d) to compare datasets, focusing on IC₅₀ discrepancies in antimicrobial or anticancer assays .
- Mechanistic Profiling : Perform target-binding studies (SPR, ITC) to confirm interactions with purported biological targets (e.g., kinases, DNA) .
Example : If one study reports high cytotoxicity and another shows low activity, validate via dose-response curves in standardized cell models (e.g., MCF-7 vs. HEK293) .
Advanced: How should researchers design multi-variable experiments to systematically evaluate the impact of structural modifications on the compound's bioactivity?
Methodological Answer:
- Factorial Design : Apply a split-plot design to test variables:
- Main Plots : Core structure variations (e.g., methyl → ethyl groups on thienopyridine).
- Subplots : Substituent positions (e.g., hydroxyl vs. methoxy on coumarin).
- Replicates : 4–5 replicates per condition to ensure statistical power .
- Response Surface Methodology (RSM) : Optimize substituent combinations (e.g., amino vs. nitro groups) using central composite designs .
- High-Throughput Screening : Use 96-well plates to assay 100+ analogs for IC₅₀, logP, and solubility .
Advanced: What methodologies are employed to study the structure-activity relationships (SAR) of this compound and its analogs, and how can computational tools enhance this analysis?
Methodological Answer:
- SAR Workflow :
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., halogenation, alkyl chain extension) .
- Bioactivity Mapping : Correlate substituents (e.g., 4-methyl vs. 4-chloro) with activity trends using heatmaps or 3D-QSAR .
- Computational Tools :
- Molecular Docking : Predict binding poses with targets (e.g., topoisomerase II) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to forecast bioavailability, BBB penetration, and toxicity .
Case Study : Replace the 7-methyl group with a trifluoromethyl moiety to enhance metabolic stability, guided by docking scores and Hammett constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
